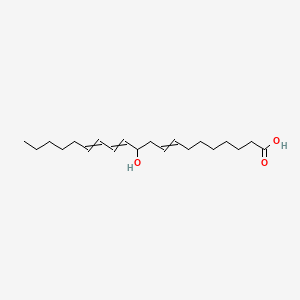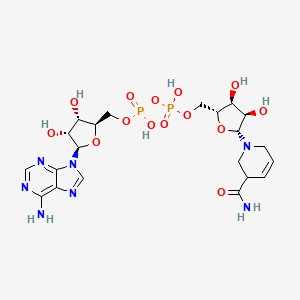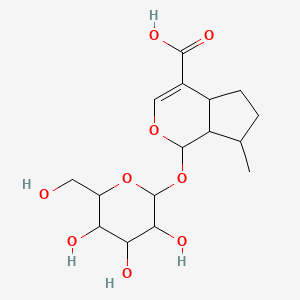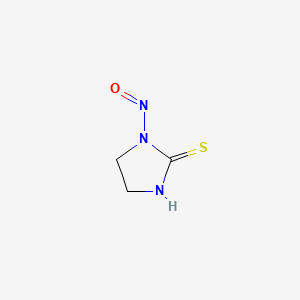
6-(2-Nitro-4-azidophenylamino)caproate
Vue d'ensemble
Description
6-(2-Nitro-4-azidophenylamino)caproate is a nitroaromatic compound that contains an azide group. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties. It is primarily used in the field of dye and pigment chemistry, where it plays a role in the synthesis of various dyes.
Méthodes De Préparation
The synthesis of 6-(2-Nitro-4-azidophenylamino)caproate involves several key steps, including nitration, azidation, and the formation of complex structures. The general synthetic route can be summarized as follows:
Formation of Complex Structures: The combination of the nitro and azido groups with other functional groups to form the final compound.
Analyse Des Réactions Chimiques
6-(2-Nitro-4-azidophenylamino)caproate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Azido compounds can undergo 1,3-dipolar cycloaddition reactions, forming complex structures with multiple functionalities.
Common reagents and conditions used in these reactions include strong acids for nitration and azidation reactions. Major products formed from these reactions include derivatives with varied functionalities, such as additional nitro or azido groups.
Applications De Recherche Scientifique
6-(2-Nitro-4-azidophenylamino)caproate has several scientific research applications, including:
Dye and Pigment Chemistry: It is used in the synthesis of various dyes, analyzing the color-constitution relationships in certain azo disperse dyes.
Molecular Biology: It is used in covalent complex formation, which is crucial for studying molecular interactions and biological processes.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism by which 6-(2-Nitro-4-azidophenylamino)caproate exerts its effects involves the electronic and steric effects of the nitro and azido groups. These groups enhance the compound’s reactivity towards nucleophilic substitution, electrophilic addition, and other chemical transformations. The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the compound, which determines its reactivity and stability.
Comparaison Avec Des Composés Similaires
6-(2-Nitro-4-azidophenylamino)caproate can be compared with other similar compounds, such as:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound also contains azido and nitro groups and is used in similar applications.
6-(4-Azido-2-nitrophenylamino)hexanoate: Another compound with similar functional groups and applications.
The uniqueness of this compound lies in its specific combination of nitro and azido groups, which impart distinct reactivity and stability characteristics.
Propriétés
IUPAC Name |
6-(4-azido-2-nitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c13-16-15-9-5-6-10(11(8-9)17(20)21)14-7-3-1-2-4-12(18)19/h5-6,8,14H,1-4,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFJQDXNFNAVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207502 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-38-5 | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058775385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Nitro-4-azidophenylamino)caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)
![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)


![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)







